molecular formula C22H18N2O4S B3494470 N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

Cat. No.: B3494470
M. Wt: 406.5 g/mol
InChI Key: MDJJEOBQADZFOJ-UHFFFAOYSA-N
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Description

N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is a complex organic compound with a molecular formula of C19H18N2O3. This compound is known for its unique structural features, which include a benzyl group, a sulfonamide group, and an isoindoline-1,3-dione moiety. It is often used in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide typically involves the reaction of benzylamine with phthalic anhydride to form the isoindoline-1,3-dione intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, sulfonamide group, and isoindoline-1,3-dione moiety makes it a versatile compound with diverse applications in research and industry .

Properties

IUPAC Name

N-benzyl-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-21-19-8-4-5-9-20(19)22(26)24(21)15-17-10-12-18(13-11-17)29(27,28)23-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJEOBQADZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

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